molecular formula C6H3Br2I B1587508 1,3-Dibromo-2-iodobenzene CAS No. 19821-80-8

1,3-Dibromo-2-iodobenzene

Cat. No. B1587508
CAS RN: 19821-80-8
M. Wt: 361.8 g/mol
InChI Key: OIFRMZVTJQAPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2-iodobenzene is a chemical compound with the linear formula C6H3Br2I . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The crystal and molecular structures of 1,3-dibromo-2-iodobenzene have been determined by single crystal X-ray diffraction . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-iodobenzene has a molecular weight of 361.8 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

1,3-Dibromo-2-iodobenzene is widely used as a building block in the synthesis of various pharmaceuticals .

Application

It is used in the synthesis of antipsychotic drugs such as risperidone and ziprasidone. The compound is also used in the synthesis of anti-inflammatory drugs such as diflunisal and anti-cancer drugs such as lapatinib .

Results

The results of these applications are the successful synthesis of various pharmaceutical drugs .

Benzyne Formation

1,3-Dibromo-2-iodobenzene can be used in the formation of benzyne, a highly reactive intermediate in organic chemistry .

Application

The formation of benzyne is of major interest in organic synthesis. It has been shown that benzyne forms via a two-step process involving the elimination of both iodine atoms .

Method of Application

The formation of benzyne involves the photolysis of 1,2-diodobenzene. The C-I bonds break homolytically, and upon photolysis, benzyne and molecular iodine are the ground-state products resulting from a non-adiabatic deactivation .

Results

The results indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms .

Synthesis of Agrochemicals

1,3-Dibromo-2-iodobenzene is used in the synthesis of agrochemicals such as herbicides and fungicides .

Application

For example, it is used in the synthesis of the herbicide flutolanil, which is used to control various weeds in crops such as rice, soybean, and cotton .

Results

The results of these applications are the successful synthesis of various agrochemicals .

Synthesis of Fluorinated Compounds

1,3-Dibromo-2-iodobenzene can be used to prepare fluorinated compounds .

Application

It is used to prepare 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .

Results

The results of these applications are the successful synthesis of various fluorinated compounds .

Synthesis of Rare and Unique Chemicals

1,3-Dibromo-2-iodobenzene is used in the synthesis of rare and unique chemicals .

Application

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Results

The results of these applications are the successful synthesis of various rare and unique chemicals .

Synthesis of Fluorinated Compounds

1,3-Dibromo-2-iodobenzene can be used to prepare fluorinated compounds .

Application

It is used to prepare 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .

Results

The results of these applications are the successful synthesis of various fluorinated compounds .

properties

IUPAC Name

1,3-dibromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFRMZVTJQAPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402899
Record name 1,3-dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-iodobenzene

CAS RN

19821-80-8
Record name 1,3-dibromo-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBROMO-2-IODO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-2-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-2-iodobenzene
Reactant of Route 4
1,3-Dibromo-2-iodobenzene
Reactant of Route 5
1,3-Dibromo-2-iodobenzene
Reactant of Route 6
1,3-Dibromo-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.